molecular formula C10H9N5S B13209639 4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide

4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide

Cat. No.: B13209639
M. Wt: 231.28 g/mol
InChI Key: YTSKPLKDLDSHOS-UHFFFAOYSA-N
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Description

4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide is a heterocyclic compound that contains both triazine and benzene rings. This compound is part of a broader class of triazine derivatives, which are known for their diverse biological and chemical properties. The presence of the triazine ring, which contains three nitrogen atoms, imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and thiol groups. One common method involves the reaction of cyanuric chloride with 3-amino-1,2,4-triazine and benzene-1-carbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as dioxane or tetrahydrofuran, with a base like sodium carbonate to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the time required for synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-substituted-1,3,5-triazines: These compounds share the triazine core and exhibit similar biological activities.

    4-Phenylthiazolyl-1,3,5-triazine derivatives: Known for their antimicrobial properties.

    Hexamethylmelamine: Used clinically for its antitumor properties

Uniqueness

4-(3-Amino-1,2,4-triazin-5-yl)benzene-1-carbothioamide is unique due to the presence of both amino and carbothioamide groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H9N5S

Molecular Weight

231.28 g/mol

IUPAC Name

4-(3-amino-1,2,4-triazin-5-yl)benzenecarbothioamide

InChI

InChI=1S/C10H9N5S/c11-9(16)7-3-1-6(2-4-7)8-5-13-15-10(12)14-8/h1-5H,(H2,11,16)(H2,12,14,15)

InChI Key

YTSKPLKDLDSHOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=NC(=N2)N)C(=S)N

Origin of Product

United States

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